3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride
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Overview
Description
3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. Green chemistry approaches, such as the use of microchannel reactors for oxidation reactions, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can produce various pyridine derivatives .
Scientific Research Applications
3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity. The chlorine and methoxy groups on the pyridine ring can enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol hydrochloride: Used as a non-cleavable ADC linker and in the synthesis of PROTACs.
N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride: Another azetidine-containing compound with potential therapeutic applications.
Uniqueness
3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both azetidine and pyridine rings allows for versatile reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(azetidin-3-yl)-6-chloro-2-methoxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-13-9-7(6-4-11-5-6)2-3-8(10)12-9;/h2-3,6,11H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWZKVHTYRWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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